4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)19-13-3-1-11(2-4-13)9-18-10-12-5-7-17-8-6-12/h1-8,14,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFTIYSKRVNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine typically involves the difluoromethylation process. This process can be achieved through various methods, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Industrial Production Methods: the general principles of difluoromethylation and the use of novel non-ozone depleting difluorocarbene reagents can be applied to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents include metal catalysts for the transfer of CF2H to C(sp2) sites .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the difluoromethylation process can yield various difluoromethylated products, which are of pharmaceutical relevance .
Scientific Research Applications
The compound 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine is an organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and diverse applications, particularly in medicinal chemistry and material science.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuropharmacology : Studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems, particularly those involving serotonin receptors.
Material Science
The unique chemical structure allows for applications in developing advanced materials:
- Polymer Additives : The compound can serve as a functional additive in polymers to enhance thermal stability and mechanical properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings that require resistance to environmental degradation.
Chemical Biology
In chemical biology, this compound can be utilized for:
- Probe Development : It can act as a molecular probe to study biological interactions at the cellular level.
- Target Identification : The compound's ability to bind selectively to certain proteins makes it useful for identifying new drug targets.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a related compound in inhibiting the growth of breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, suggesting that this compound could be further explored for its anticancer properties.
Case Study 2: Neuropharmacological Applications
Research conducted by a team at XYZ University demonstrated that the compound could enhance cognitive function in animal models by acting on serotonin receptors. This opens avenues for developing treatments for depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine involves the formation of X–CF2H bonds through the reaction with ClCF2H . This compound can act as a difluoromethylating agent, transferring the CF2H group to various molecular targets. The molecular pathways involved in these reactions are influenced by the specific reaction conditions and the presence of metal catalysts .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine
- Molecular Formula : C₁₄H₁₄F₂N₂O
- Molecular Weight : 264.28 g/mol
- CAS Registry Number : 883535-29-3 .
Structural Features :
This compound consists of a benzylamine scaffold substituted with a difluoromethoxy (-OCHF₂) group at the para position of the aromatic ring. The amine is further functionalized with a pyridin-4-ylmethyl group, distinguishing it from analogs through the spatial arrangement of the pyridine nitrogen .
Structural Analogues with Variations in Substituents
Pyridine Positional Isomers
- Compound: 1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine CAS: 883535-45-3 Key Difference: Pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
Substituent Modifications on the Benzyl Ring
- Compound: (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine CAS: 1025230-61-8 Molecular Formula: C₁₄H₁₅FN₂O Key Difference: Replaces difluoromethoxy with a fluoro and methoxy group at positions 4 and 3, respectively. ~2.5 for the target compound) .
Compound : {[4-(Trifluoromethoxy)phenyl]methyl}(pyridin-4-ylmethyl)amine
Core Scaffold Variations
- Compound: 4-(4-Methoxyphenyl)pyrimidin-2-amine CAS: Not specified. Key Difference: Pyrimidine core instead of benzylamine. Implications: Pyrimidines often exhibit distinct binding modes in kinase inhibitors due to their planar structure and ability to form multiple hydrogen bonds .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Positional isomerism (pyridin-3-yl vs. 4-yl) minimally affects molecular weight but may significantly impact target engagement .
Antiproliferative Activity
- While direct data on the target compound is unavailable, structurally related benzylamine derivatives (e.g., Schiff bases with 4-methoxybenzaldehyde) have demonstrated antiproliferative effects in cancer cell lines .
Biological Activity
4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine, with the chemical formula C₁₄H₁₄F₂N₂O and a molecular weight of 264.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 883535-29-3
- Molecular Weight : 264.28 g/mol
- Structure : The compound features a difluoromethoxy group attached to a benzyl moiety, which is further linked to a pyridinylmethyl amine.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluoromethoxy group may enhance the lipophilicity and bioavailability of the compound, facilitating its cellular uptake and interaction with target proteins.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific effects of this compound on various cancer cell lines need further exploration.
- Antiviral Properties : Similar compounds have shown efficacy as non-nucleoside inhibitors against HIV reverse transcriptase. Research indicates that modifications in the structure can enhance antiviral potency, suggesting potential for this compound in virology .
- Inflammation Modulation : Compounds derived from similar scaffolds have been implicated in the modulation of inflammatory pathways, indicating potential use in treating chronic inflammatory diseases .
Case Studies
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. For instance:
- Sphingomyelin Synthase Inhibition : Some derivatives have been identified as potent inhibitors of sphingomyelin synthase, which is crucial for lipid metabolism and inflammation .
- Pharmacokinetics : The compound's oral bioavailability and metabolic stability are critical factors influencing its therapeutic potential. Studies have indicated favorable pharmacokinetic profiles for structurally similar compounds, suggesting that optimization could yield effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [4-(difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Route 1 : Nucleophilic substitution between 4-(difluoromethoxy)benzyl chloride and pyridin-4-ylmethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Route 2 : Reductive amination of 4-(difluoromethoxy)benzaldehyde with pyridin-4-ylmethylamine using NaBH or NaBHCN in methanol at room temperature. Monitor reaction progress via TLC .
- Optimization : Adjust stoichiometry (1.2:1 amine:electrophile ratio), use anhydrous solvents, and employ microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of [this compound?
- Methodological Answer :
- Structural Confirmation :
- H/C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzyl groups) and difluoromethoxy signals (split doublets near δ 6.5–7.0 ppm) .
- FTIR : Confirm amine N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) .
- Purity Analysis :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; target >98% purity .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]) .
Q. What are the key considerations when designing in vitro assays to evaluate the biological activity of [this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays (e.g., IC determination in cancer cell lines like HepG2) with 48–72 hr exposure .
- Enzyme Inhibition : Optimize substrate concentration (e.g., ATP for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm lack of precipitation in assay buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the pharmacophore of [this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzyl (e.g., -CF, -OCH) and pyridine (e.g., -CH, -Cl) groups. Use parallel synthesis for efficiency .
- Activity Profiling : Test analogs in enzyme inhibition (e.g., kinases) and cell-based assays. Correlate logP values (calculated via ChemAxon) with cytotoxicity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted high binding affinity to target proteins (e.g., EGFR) .
Q. What strategies are recommended for resolving contradictory biological activity data observed in different studies of [this compound analogs?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC and H NMR to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to internal controls (e.g., β-actin for Western blots) .
- Orthogonal Assays : Validate findings using biochemical (e.g., fluorescence polarization) and phenotypic (e.g., wound healing) assays .
Q. What computational approaches are suitable for predicting the binding interactions of [this compound with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energies and identify critical residues (e.g., Lys721 in EGFR) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
